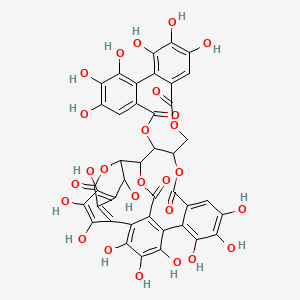

Castalagin

描述

Castalagin is a polyphenol that is mainly present in oak and chestnut wood. It belongs to the class of hydrolyzable tannins or ellagitannins that is reported to exhibit anti-inflammatory, anticancer, antioxidant, and antibacterial properties. The anti-herpes virus activity of the compound is also investigated.

Vescalagin, also known as vescalene or this compound, belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. Vescalagin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, vescalagin can be found in nuts. This makes vescalagin a potential biomarker for the consumption of this food product.

科学研究应用

皮肤科:抗痤疮特性

Castalagin已被研究用于治疗痤疮寻常座疮,这是一种常见的皮肤病。 研究表明,this compound可以抑制人类角质形成细胞中感染了痤疮丙酸杆菌的促炎细胞因子(如IL-8和IL-6)的释放,这些细胞因子参与了痤疮的形成 。这表明this compound可用于配制新的抗痤疮治疗方法。

肿瘤学:抗肿瘤活性

在肿瘤学领域,this compound已展现出有希望的抗肿瘤活性。 据发现,它可以增强肠道微生物群的组成,从而改善对癌症免疫检查点抑制剂的反应,并绕过抗PD-1耐药性 。这为this compound在癌症治疗中的应用开辟了可能性,尤其是在增强免疫治疗疗效方面。

葡萄酒生产:对陈酿的影响

This compound在储存在橡木桶中的葡萄酒陈酿过程中发挥着重要作用。 它从木材中提取出来并转化为新的衍生物,这些衍生物有助于葡萄酒的颜色和味道 。这种应用对葡萄酒行业至关重要,因为它会影响最终产品的感官特性。

微生物学:抗菌活性

在微生物学中,this compound已被确定为具有抗菌特性的活性化合物。 它有助于栗子提取物的抗菌活性,并针对多种病原体提供更低的最低抑菌浓度(MIC) 。这种特性对于开发天然防腐剂和提高食品安全非常有价值。

药理学:肠道菌群的调节

This compound调节肠道菌群的能力具有药理学意义。 它富含与有效免疫治疗反应相关的细菌,并诱导可能对健康有益的代谢变化 。这表明在开发益生元和其他与肠道健康相关的产品方面有潜在的应用。

农业:天然防腐剂

This compound作为农业中天然防腐剂的潜在用途基于其抗氧化特性。 它可以用来延长农产品的保质期并防止腐败,有助于食品的可持续性和减少浪费 。

食品工业:抗氧化应用

在食品工业中,this compound的抗氧化能力可以被用来开发天然防腐剂和功能性食品。 它清除自由基的能力超过了许多其他抗氧化剂,使其成为提高食品营养价值的有价值成分 。

作用机制

Target of Action

Castalagin, an ellagitannin found in oak and chestnut wood , primarily targets bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE), Staphylococcus aureus (SA), methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa (PA) . It also targets proteins at the surface of the bacteria cell wall responsible for methicillin resistance . Furthermore, this compound has been shown to have activity against human HSV-1 and HSV-2 .

Mode of Action

This compound interacts with its targets, leading to significant changes in their function. It presents bactericidal activity against all the tested bacterial strains, particularly toward the methicillin-resistant ones . This compound seems to modulate the normal assembly of the peptidoglycans at the bacteria surface, promoting the disruption of their cell wall, leading to bacterial cell death . In the case of HSV-1 and HSV-2, this compound has a virucidal effect, suppressing HSV-1 particle attachment to MDBK cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of bacterial cell walls and the inhibition of viral attachment. This compound’s interaction with the proteins at the surface of the bacteria cell wall disrupts the normal assembly of peptidoglycans, leading to bacterial cell death . In the case of HSV-1 and HSV-2, this compound suppresses the attachment of viral particles to cells, inhibiting the viral replication cycle .

Pharmacokinetics

It is known that this compound is a hydrolyzable tannin, suggesting that it may be metabolized into smaller phenolic compounds in the body .

Result of Action

The result of this compound’s action is the death of targeted bacterial cells and the inhibition of viral replication. By disrupting the normal assembly of peptidoglycans at the bacteria surface, this compound causes bacterial cell death . In the case of HSV-1 and HSV-2, this compound suppresses the attachment of viral particles to cells, inhibiting the viral replication cycle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is found in oak and chestnut wood, and its concentration can vary depending on the species and environmental conditions . Additionally, the extraction process and the curing time of wood can affect the composition of this compound .

生化分析

Biochemical Properties

Castalagin has been found to interact with proteins such as PIK3CA and p53-Mdm2, exhibiting high binding affinity . The nature of these interactions involves amino acid residue acidic interaction (ASP with side chain acceptor and metal contact receptor, TYR with arene–cation interaction, VAL with side chain) .

Cellular Effects

In cellular contexts, this compound has been shown to protect SH-SY5Y cells from Aβ42-mediated death . This protective effect is attributed to this compound’s ability to remodel the secondary structure of toxic Aβ42 oligomers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the secondary structure of Aβ42 oligomers. It is suggested that the spatial organization of its OH group at the C1 position of the glycosidic chain improves its capacity to remodel these structures .

属性

IUPAC Name |

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYKDZHZAKSYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H26O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029283 | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24312-00-3, 36001-47-5 | |

| Record name | Castalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: Castalagin has been shown to exert its effects through various mechanisms depending on the target.

- Inhibition of EGFR: this compound directly inhibits the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR) []. This inhibition leads to suppressed EGFR phosphorylation, ultimately contributing to growth inhibition in human colon carcinoma cells (HT29) [].

- Antiviral Activity: this compound demonstrates antiviral activity, particularly against herpes simplex virus (HSV) [, ]. While the exact mechanism remains to be fully elucidated, studies suggest it may interfere with viral replication and exhibit virucidal effects [].

- Anti-inflammatory Activity: In gastric epithelial cells infected with Helicobacter pylori, this compound inhibits the release of interleukin-8 (IL-8), an inflammatory cytokine []. This anti-inflammatory effect is partly attributed to the attenuation of the NF-κB signaling pathway [].

- Modulation of Topoisomerase Activity: this compound inhibits the activity of human topoisomerases, enzymes involved in DNA replication and repair []. It acts as a catalytic inhibitor, preventing the enzyme from binding to DNA and inducing strand breaks [].

ANone: this compound possesses the following characteristics:

- Spectroscopic Data: Detailed spectroscopic characterization, including NMR ((1)H, (13)C, 2D NMR) [, , , ], mass spectrometry (FAB-MS, LC-MS/MS) [, , , ], and circular dichroism (CD) [, , ] have been reported in various studies, confirming its structure and stereochemistry.

ANone:

- Ethanol Solutions: In ethanol-water solutions, this compound can undergo transformation, forming hemiketal and ketal derivatives containing ethoxy groups, particularly with prolonged exposure and higher ethanol concentrations [].

- Thermal Treatment: this compound undergoes significant transformation during oak wood toasting, leading to the formation of less astringent metabolites, such as dehydrothis compound, and eventually contributing to the formation of melanoidin-type polymers [, ].

- Material Compatibility: Specific studies on material compatibility are limited, but its presence and stability in various plant materials, such as oak wood and chestnut leaves, suggest compatibility with certain biological matrices [, ].

ANone: Currently, there is limited research exploring the direct catalytic properties and applications of this compound in chemical reactions. Most studies focus on its biological activities and interactions within biological systems.

ANone: Yes, computational chemistry has been utilized to understand this compound's properties and behavior:

- Conformational Analysis: Molecular mechanics calculations have been employed to investigate the conformational preferences of this compound, providing insights into its physicochemical properties, such as hydrophilicity and reactivity [].

- Stereochemical Investigation: Density functional theory (DFT) calculations, along with time-dependent DFT (TDDFT) for electronic circular dichroism (ECD) spectra, have been instrumental in revising and confirming the stereochemistry of this compound and related ellagitannins [].

- QSAR Models: While specific QSAR models for this compound are not extensively reported, research utilizing computational methods to explore structure-activity relationships, particularly in the context of anti-HSV activity, has been conducted [].

A:

- Stereochemistry: The stereochemistry at the C-1 position of the glucose core significantly influences this compound's reactivity and biological activity. Its diastereoisomer, vescalagin, often exhibits different reactivity and potency [, , ].

- Monomers vs. Dimers: Monomeric ellagitannins, like this compound, tend to show higher anti-HSV activity compared to dimeric structures [].

- Hydroxyl Groups: The number and position of hydroxyl groups influence this compound's ability to bind to proteins and exert astringent effects [].

- Glycosylation: The presence of a C-glycosidic linkage contributes to this compound's stability and influences its interaction with biological targets [].

ANone: As this compound is a naturally occurring plant compound and not a registered pharmaceutical product, specific SHE regulations are not well-defined. General guidelines for handling chemicals and natural products should be followed.

ANone: Detailed PK/PD studies, including ADME data, for this compound are limited. Research primarily focuses on its in vitro activity and mechanisms.

ANone:

- In vitro Studies: this compound demonstrates promising in vitro activity against various targets, including EGFR, HSV, H. pylori, and topoisomerases [, , , , , ].

- Animal Models: Limited studies in animal models are available, with some research suggesting antihypertensive effects in spontaneously hypertensive rats [] and anti-HSV activity in newborn mice [].

ANone: Currently, specific data regarding resistance or cross-resistance mechanisms to this compound are not available.

ANone:

- Toxicity: Acute toxicity studies in mice have reported an LD50 value of 295 mg/kg body weight [].

- Prolonged Toxicity: Prolonged administration of this compound in mice, at doses up to 10 mg/kg body weight for 7 days, did not show significant toxicity [].

ANone: Research exploring biomarkers associated with this compound's activity or effects is currently limited.

A:

- High-Performance Liquid Chromatography (HPLC): Widely used for separation and quantification of this compound, often coupled with various detectors like diode-array detection (DAD) or mass spectrometry (MS) [, , , , , , , , ].

- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers enhanced resolution and sensitivity for analyzing this compound and its derivatives [, , ].

- Gel Permeation Chromatography (GPC): Employed to determine the molecular weight distribution of this compound and related tannins, particularly after derivatization [, ].

- Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative analysis and screening of this compound [].

ANone: Specific studies addressing the environmental impact and degradation pathways of this compound are limited.

ANone: Analytical methods for quantifying this compound, particularly those using HPLC or UHPLC, are typically validated following established guidelines (e.g., ICH guidelines) to ensure accuracy, precision, and specificity.

ANone: Currently, there is limited information available regarding the potential immunogenicity and immunological responses associated with this compound.

ANone: Specific studies investigating this compound's interactions with drug transporters are currently lacking.

ANone: Research specifically focused on this compound's effects on drug-metabolizing enzymes is limited.

ANone: Direct alternatives or substitutes for this compound are not well-established, as its specific applications and therapeutic potential are still under investigation.

ANone: Research on this compound benefits from standard infrastructure and resources available for natural product chemistry and biological studies, including:

A: * Early Discovery and Isolation: this compound was first isolated from chestnut wood (Castanea sativa) in the mid-20th century []. Its complex structure and relationship to other ellagitannins were gradually elucidated through chemical degradation and spectroscopic techniques [, , ].* Structural Revision: In the late 20th century, the stereochemistry of this compound, along with other C-glycosidic ellagitannins, underwent a significant revision based on advanced NMR techniques [].

Biological Activity Investigations:* Research in recent decades has focused on exploring the diverse biological activities of this compound, revealing its potential as an anti-HSV agent, EGFR inhibitor, anti-inflammatory compound, and topoisomerase modulator [, , , , , , ].

ANone: Research on this compound has the potential to bridge several disciplines, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。